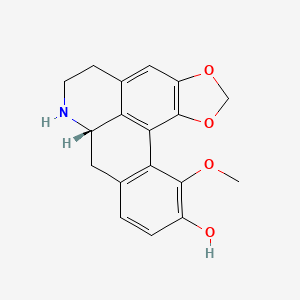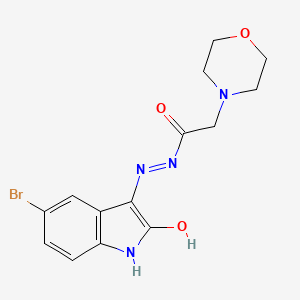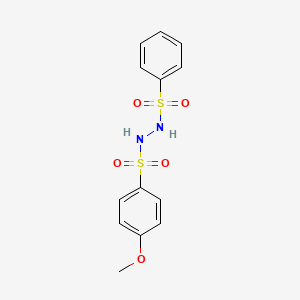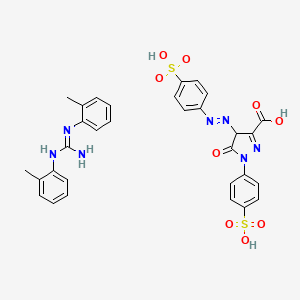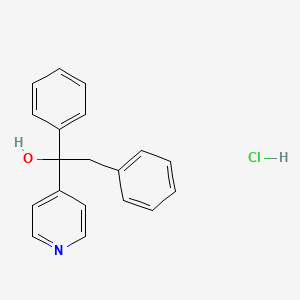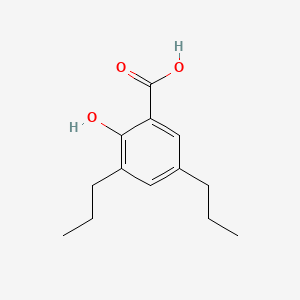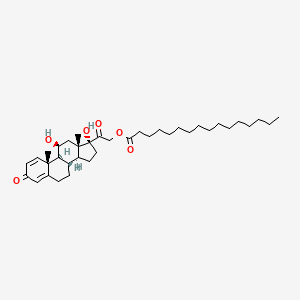
Prednisolone palmitate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prednisolone palmitate is a synthetic glucocorticoid, a derivative of prednisolone, which is widely used for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is particularly valued for its ability to reduce inflammation and suppress the immune system, making it an essential medication in the management of chronic inflammatory diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of prednisolone palmitate typically involves the esterification of prednisolone with palmitic acid. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Prednisolone palmitate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert this compound back to prednisolone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base, such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.
科学的研究の応用
Prednisolone palmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic methods.
Biology: this compound is used in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: It is extensively used in clinical research to evaluate its efficacy and safety in the treatment of inflammatory and autoimmune diseases.
Industry: this compound is used in the formulation of various pharmaceutical products, including topical creams and injectable solutions.
作用機序
Prednisolone palmitate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor found in various tissues. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the inhibition of leukocyte migration to sites of inflammation .
類似化合物との比較
Similar Compounds
Prednisolone: The parent compound, used for similar indications but with different pharmacokinetic properties.
Prednisolone acetate: Another ester derivative with different solubility and absorption characteristics.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Triamcinolone acetonide: A synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacodynamics.
Uniqueness
Prednisolone palmitate is unique due to its esterified form, which enhances its lipophilicity and allows for better penetration into tissues. This makes it particularly useful in topical and injectable formulations, where enhanced tissue penetration is desired .
特性
CAS番号 |
54267-10-6 |
|---|---|
分子式 |
C37H58O6 |
分子量 |
598.9 g/mol |
IUPAC名 |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexadecanoate |
InChI |
InChI=1S/C37H58O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(41)43-26-32(40)37(42)23-21-30-29-19-18-27-24-28(38)20-22-35(27,2)34(29)31(39)25-36(30,37)3/h20,22,24,29-31,34,39,42H,4-19,21,23,25-26H2,1-3H3/t29-,30-,31-,34+,35-,36-,37-/m0/s1 |
InChIキー |
YNVPFGZVMSQKIC-CUUJIVLRSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


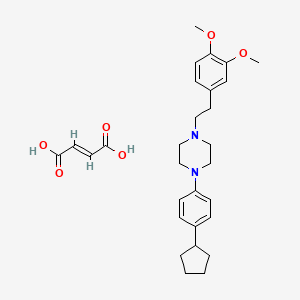

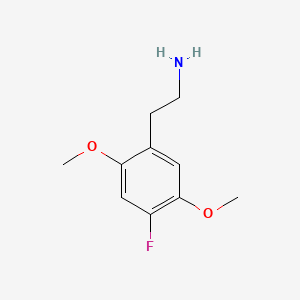
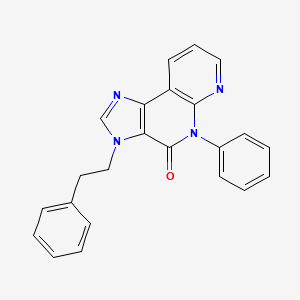
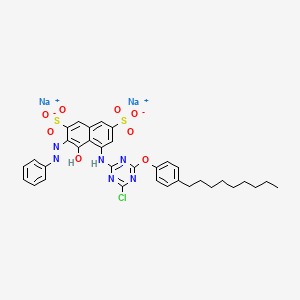
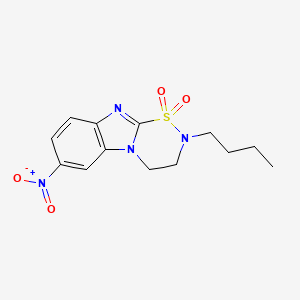
![(Z)-but-2-enedioic acid;2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl acetate](/img/structure/B12726881.png)
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
